molecular formula C6H13NO B12908528 (2S,3R)-2-ethylpyrrolidin-3-ol CAS No. 921202-88-2

(2S,3R)-2-ethylpyrrolidin-3-ol

Cat. No.: B12908528
CAS No.: 921202-88-2
M. Wt: 115.17 g/mol
InChI Key: IPDNGVSSCFCHRJ-NTSWFWBYSA-N
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Description

(2S,3R)-2-ethylpyrrolidin-3-ol: is a chiral organic compound. Its systematic name reflects its stereochemistry: the 2S configuration at the second carbon and the 3R configuration at the third carbon. The compound consists of a pyrrolidine ring with an ethyl group (C2H5) and a hydroxyl group (OH) attached. The absolute configuration of this compound is crucial for understanding its behavior and interactions with other molecules .

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of (2S,3R)-2-ethylpyrrolidin-3-ol . One common approach involves the reduction of a precursor ketone or aldehyde. For example, the reduction of 2-ethylpyrrolidin-3-one using a reducing agent (such as sodium borohydride) yields the desired alcohol. Other methods include reductive amination or asymmetric synthesis using chiral catalysts.

Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes. These methods ensure high yields and purity for commercial applications.

Chemical Reactions Analysis

Reactivity::

(2S,3R)-2-ethylpyrrolidin-3-ol: participates in various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding ketone.

    Reduction: The compound can undergo reduction to yield the alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions::

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).

Major Products:: The major products depend on the specific reaction conditions. For example:

  • Reduction yields the alcohol.
  • Oxidation leads to the corresponding ketone.

Scientific Research Applications

(2S,3R)-2-ethylpyrrolidin-3-ol: finds applications in various fields:

    Medicine: It may serve as a building block for pharmaceutical compounds.

    Chemical Synthesis: Researchers use it as a chiral auxiliary in asymmetric synthesis.

    Biological Studies: Its stereochemistry influences interactions with enzymes and receptors.

Mechanism of Action

The compound’s mechanism of action varies based on its application. For instance:

  • In drug design, it may bind to specific receptors or enzymes, affecting cellular processes.
  • In chemical reactions, its stereochemistry influences reaction pathways.

Comparison with Similar Compounds

(2S,3R)-2-ethylpyrrolidin-3-ol: stands out due to its unique stereochemistry. Similar compounds include other pyrrolidinols or related chiral molecules.

Properties

CAS No.

921202-88-2

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(2S,3R)-2-ethylpyrrolidin-3-ol

InChI

InChI=1S/C6H13NO/c1-2-5-6(8)3-4-7-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

IPDNGVSSCFCHRJ-NTSWFWBYSA-N

Isomeric SMILES

CC[C@H]1[C@@H](CCN1)O

Canonical SMILES

CCC1C(CCN1)O

Origin of Product

United States

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